molecular formula C15H18N2O7 B14726895 Diethyl(formylamino)(4-nitrobenzyl)propanedioate CAS No. 6265-86-7

Diethyl(formylamino)(4-nitrobenzyl)propanedioate

Cat. No.: B14726895
CAS No.: 6265-86-7
M. Wt: 338.31 g/mol
InChI Key: QAWCPXYLNGUKRO-UHFFFAOYSA-N
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Description

Diethyl(formylamino)(4-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes a formylamino group, a nitrobenzyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(formylamino)(4-nitrobenzyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl(formylamino)(4-nitrobenzyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Bases like sodium ethoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the formyl group to a hydroxyl group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Diethyl(formylamino)(4-nitrobenzyl)propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(formylamino)(4-nitrobenzyl)propanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.

    Diethyl(4-nitrobenzyl)phosphonate: Shares the nitrobenzyl group but has different reactivity due to the presence of a phosphonate group.

Uniqueness

Diethyl(formylamino)(4-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

6265-86-7

Molecular Formula

C15H18N2O7

Molecular Weight

338.31 g/mol

IUPAC Name

diethyl 2-formamido-2-[(4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C15H18N2O7/c1-3-23-13(19)15(16-10-18,14(20)24-4-2)9-11-5-7-12(8-6-11)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18)

InChI Key

QAWCPXYLNGUKRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC=O

Origin of Product

United States

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